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SU-8, an epoxy-based negative photoresist, has become a cornerstone material in the field of

microfabrication, enabling the creation of high-aspect-ratio microstructures essential for a wide

range of applications.[1] Its excellent mechanical, thermal, and chemical stability, coupled with

its optical transparency in the near-UV range, makes it an ideal choice for researchers,

scientists, and drug development professionals.[2][3] This guide provides a comprehensive

overview of SU-8's applications, detailed experimental protocols, and key quantitative data to

facilitate its use in microfabrication.

Core Properties and Applications
SU-8 is a negative-tone photoresist, meaning the areas exposed to UV radiation undergo

cross-linking and become insoluble to the developer.[4] This property allows for the fabrication

of thick structures, ranging from micrometers to millimeters, with nearly vertical sidewalls.[4][5]

Its versatility has led to its widespread use in various domains:

Microelectromechanical Systems (MEMS): SU-8 is used to create molds for electroplating (a

LIGA-like process) and as a structural material for components like gears, cantilevers, and

actuators.[3][5]

Microfluidics: Its biocompatibility and ease of fabrication make it suitable for creating

microchannels, mixers, and other components for lab-on-a-chip devices and cell culture

platforms.[5][6][7] The smooth sidewalls of SU-8 structures are particularly advantageous for

preventing leakage in microfluidic valves.[5]
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Biomedical Devices: SU-8 is employed in the fabrication of microneedles for drug delivery,

neural probes, and implantable sensors.[8][9][10] While generally considered biocompatible,

surface modifications can further enhance its compatibility for in vivo applications.[8][9]

Optics: Due to its optical transparency above 360 nm, SU-8 is used to create optical

components such as waveguides, lenses, and gratings.[2][5]

Quantitative Data Summary
The following tables summarize key quantitative properties and processing parameters of SU-

8, providing a quick reference for experimental design.

Table 1: Mechanical and Thermal Properties of SU-8

Property Value Notes

Young's Modulus 2.0 - 5.0 GPa
Varies with processing

conditions.[3][11]

Ultimate Tensile Strength 34 - 130 MPa
Dependent on formulation and

curing.[12]

Glass Transition Temperature

(Tg)
~55°C (before PEB)

Increases significantly after

cross-linking.[13]

Thermal Decomposition

Temperature
~330°C [3]

Coefficient of Thermal

Expansion
Varies

A mismatch with substrates

like glass can cause stress.[14]

Table 2: SU-8 Processing Parameters for Different Film Thicknesses
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SU-8
Series

Target
Thickn
ess
(µm)

Spin
Speed
(rpm)

Soft
Bake
Time
@
65°C
(min)

Soft
Bake
Time
@
95°C
(min)

Expos
ure
Dose
(mJ/c
m²)

PEB
Time
@
65°C
(min)

PEB
Time
@
95°C
(min)

Develo
pment
Time
(min)

SU-8

2002
2 3000 1 2 120 1 2 1

SU-8

2005
5 3000 2 5 150 1 5 2

SU-8

2015
15 3000 3 7 200 3 7 3

SU-8

2050
50 2000 5 15 300 5 15 5-10

SU-8

2100
100 2000 7 30 400 7 30 10-15

SU-8

2150
200 1000 10 45 500 10 45 15-20

Note: These are starting point recommendations. Optimal parameters may vary depending on

specific equipment and desired feature resolution. Data compiled from various sources

including[15][16].

Experimental Protocols
Successful SU-8 microfabrication relies on meticulous adherence to processing steps. The

following sections provide detailed methodologies for the key stages.

Standard SU-8 Photolithography Protocol
This protocol outlines the fundamental steps for creating SU-8 microstructures.

1. Substrate Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://cns1.rc.fas.harvard.edu/facilities/docs/SOP031_r2_6_SU-8%20photolithography%20process.pdf
https://cleanroom.byu.edu/su-8-information-page
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cleaning: Thoroughly clean the substrate to remove organic residues and particles. Common

methods include solvent cleaning (e.g., acetone, methanol, isopropanol) in an ultrasonic bath

or using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) in a cleanroom

environment.[15][17]

Dehydration Bake: Bake the substrate at 120-200°C for at least 15 minutes to remove any

moisture from the surface, which is crucial for good adhesion.[17][18]

Adhesion Promotion (Optional but Recommended): To enhance the adhesion of SU-8 to the

substrate, an adhesion promoter can be applied. Hexamethyldisilazane (HMDS) is

commonly used and can be applied via vapor priming or spin coating.[19] For certain

substrates like gold, a combination of a thin metallic layer (e.g., Cr or Ti) and a silane-based

promoter may be necessary.[20][21]

2. SU-8 Spin Coating:

Dispense an appropriate amount of SU-8 onto the center of the substrate.[15]

The spin coating process typically involves a two-step cycle: a low-speed spread cycle (e.g.,

500 rpm for 10-30 seconds) to evenly distribute the resist, followed by a high-speed spin

cycle (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[17] The final

thickness is determined by the viscosity of the SU-8 formulation and the spin speed.[6]

3. Soft Bake:

This step removes the solvent from the SU-8 film. It is critical to perform this on a precisely

level hot plate to ensure uniform thickness.[22]

A two-stage bake is often recommended: a lower temperature bake (e.g., 65°C) followed by

a higher temperature bake (e.g., 95°C).[15] The duration of each stage depends on the film

thickness (see Table 2). Gradual ramping of the temperature is crucial for thick films to

prevent stress-induced cracking.[22]

4. UV Exposure:

Expose the SU-8 coated substrate to near-UV radiation (typically 350-400 nm) through a

photomask.[2] The i-line (365 nm) is the most effective wavelength for exposure.[4]
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The exposure dose is a critical parameter that depends on the film thickness and the

intensity of the UV source. Insufficient exposure will result in incomplete cross-linking and

feature delamination, while overexposure can lead to feature broadening.[16]

5. Post-Exposure Bake (PEB):

This is a crucial step that thermally activates the cross-linking of the epoxy resin initiated

during the exposure step.[2]

Similar to the soft bake, a two-stage process with a gradual temperature ramp is

recommended, especially for thick films, to minimize stress.[13][22] The baking times and

temperatures are dependent on the film thickness (see Table 2).

6. Development:

Immerse the substrate in an SU-8 developer, such as propylene glycol monomethyl ether

acetate (PGMEA), to dissolve the unexposed portions of the resist.[18]

Gentle agitation is recommended to facilitate the development process. The development

time is dependent on the film thickness.[16]

After development, rinse the substrate with isopropanol and gently dry with a nitrogen gun.

[15]

7. Hard Bake (Optional):

For applications where SU-8 serves as a permanent structural material, a final hard bake at

a higher temperature (e.g., 150-200°C) can be performed to further cross-link the polymer

and enhance its mechanical and thermal stability.[17][23]

SU-8 Removal Protocol
Removing cross-linked SU-8 can be challenging due to its chemical inertness.

Chemical Stripping: A common method involves immersing the substrate in a heated solution

of a specialized remover, which often contains a mixture of solvents and amines. For

example, a solution of dimethylamine in water at 70°C followed by immersion in

concentrated sulfuric acid has been shown to be effective.[24]
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Plasma Etching: Remote plasma etching using a mixture of oxygen (O2) and carbon

tetrafluoride (CF4) can effectively remove SU-8 with high selectivity, especially in

applications where underlying metal structures need to be preserved.[25]

Visualizing the Workflow
The following diagrams illustrate the key workflows in SU-8 microfabrication.

Substrate Preparation SU-8 Processing

Cleaning Dehydration Bake Adhesion Promoter Spin Coating Soft Bake UV Exposure Post-Exposure Bake Development Hard Bake (Optional)

Click to download full resolution via product page

Standard SU-8 Photolithography Workflow
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Fabricate SU-8 Master Mold

Pour PDMS onto SU-8 Mold

Prepare PDMS Prepolymer

Cure PDMS

Peel off PDMS Replica

Plasma Treatment of PDMS and Substrate

Prepare Substrate (e.g., Glass)

Bond PDMS to Substrate

Click to download full resolution via product page

SU-8 Based Soft Lithography Workflow for PDMS Devices

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1198560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Poor SU-8 Adhesion

Potential Causes

Substrate Moisture Surface Contamination High Internal Stress Poor Substrate Compatibility

Dehydration Bake Thorough Cleaning (e.g., Piranha, Plasma) Gradual Temperature Ramping (Bakes) Use of Adhesion Promoter (e.g., HMDS, OmniCoat) Seed Layer (e.g., Ti, Cr)

Solutions

Click to download full resolution via product page

Troubleshooting Poor SU-8 Adhesion

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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